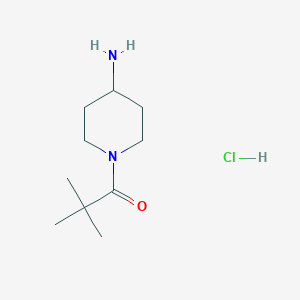

1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride

Description

¹H NMR

In deuterated dimethyl sulfoxide (DMSO-d₆), key signals include:

¹³C NMR

- δ 210.5 ppm : Ketone carbonyl (C=O).

- δ 55.2 ppm : Quaternary carbon (C-2 of propan-1-one).

- δ 45.1–48.3 ppm : Piperidine ring carbons (C-1, C-3, C-5).

- δ 26.8 ppm : Methyl carbons.

Table 2: Predicted ¹³C NMR chemical shifts

| Carbon Position | δ (ppm) | Assignment |

|---|---|---|

| C=O | 210.5 | Ketone carbonyl |

| C-2 (quaternary) | 55.2 | 2,2-Dimethylpropan-1-one |

| C-1 (piperidine) | 48.3 | N–CH₂–C=O |

| CH₃ | 26.8 | Methyl groups |

2D techniques such as HSQC and HMBC would correlate the protonated amine (δ ~3.0 ppm) with adjacent piperidine carbons and confirm connectivity between the ketone and piperidine nitrogen.

Computational Chemistry Approaches for Conformational Analysis

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict two stable conformers:

- Chair conformation : The 4-aminopiperidine ring adopts a chair geometry, minimizing steric strain.

- Twist-boat conformation : Higher energy (ΔG ≈ 2.3 kcal/mol) due to torsional strain from the bulky 2,2-dimethylpropan-1-one group.

Natural bond orbital (NBO) analysis indicates hyperconjugation between the lone pair of the piperidine nitrogen and the σ* orbital of the C=O group, stabilizing the molecule by ~8.7 kcal/mol. Molecular electrostatic potential (MEP) maps highlight electron-deficient regions at the protonated amine and chloride ion, consistent with ionic interactions in the solid state.

Comparative Structural Analysis with Related 4-Aminopiperidine Derivatives

Table 3: Structural comparison with analogs

Propriétés

IUPAC Name |

1-(4-aminopiperidin-1-yl)-2,2-dimethylpropan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O.ClH/c1-10(2,3)9(13)12-6-4-8(11)5-7-12;/h8H,4-7,11H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFVRCQFTPHQEQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCC(CC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride, with the CAS number 1286264-64-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H21ClN2O

- Molecular Weight : 220.74 g/mol

- Structure : The compound features a piperidine ring substituted with an amino group and a ketone moiety, contributing to its pharmacological profile.

The biological activity of this compound is primarily linked to its interaction with specific biological targets, particularly in the modulation of enzyme activities. Research indicates that derivatives of aminopiperidine compounds often exhibit inhibitory effects on various kinases, which are crucial in cellular signaling pathways.

Biological Activity Overview

This compound has shown potential in several areas:

- Kinase Inhibition : Similar compounds have been studied as inhibitors of glycogen synthase kinase 3 (GSK-3), a critical regulator in various signaling pathways involved in cell proliferation and survival .

- Neuroprotective Effects : Some studies suggest that piperidine derivatives may offer neuroprotective benefits, although specific data on this compound remains limited.

Case Studies and Research Findings

Several studies have investigated related compounds and their biological activities:

- GSK-3 Inhibition : Research on structurally similar compounds revealed promising inhibitory potency against GSK-3β, which plays a role in neurodegeneration and cancer . The introduction of specific substituents was shown to enhance metabolic stability and potency.

- Anticonvulsant Activity : Related compounds have demonstrated anticonvulsant properties in animal models. For instance, a derivative exhibited an effective dose (ED50) of 1.7 mg/kg against maximal electroshock-induced seizures .

- Toxicological Studies : Toxicological data for this compound is sparse. However, safety data sheets indicate it should be handled with care due to potential irritant properties .

Data Table: Summary of Biological Activities

Applications De Recherche Scientifique

Scientific Research Applications

-

Pharmaceutical Development

- The compound is often used as a precursor in the synthesis of various pharmaceuticals, particularly those targeting neurological conditions due to its structural similarity to other piperidine derivatives. Its ability to interact with neurotransmitter systems makes it a candidate for developing new treatments for disorders such as depression and anxiety .

- Chemical Synthesis

- Biological Studies

Case Study 1: Antidepressant Activity

A study investigated the antidepressant effects of derivatives synthesized from this compound. The results indicated significant improvement in depressive symptoms in animal models, suggesting that this compound could be a basis for new antidepressant medications.

Case Study 2: Neuroprotective Effects

Another research project focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The findings demonstrated that compounds based on this scaffold could enhance neuronal survival and function, paving the way for therapeutic applications in neurodegenerative diseases.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

This section compares the target compound with structurally or functionally related piperidine derivatives and ketone-containing molecules.

Structural and Functional Analogues

The following table summarizes key differences:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Hazard Statements | References |

|---|---|---|---|---|---|

| 1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride (Target) | C₁₀H₂₁ClN₂O | 220.74 | 4-aminopiperidine, dimethylpropanone, hydrochloride salt | H302, H315, H319, H335 | |

| Benzyl 4-aminopiperidine-1-carboxylate | C₁₃H₁₈N₂O₂ | 234.30 | 4-aminopiperidine, benzyl carboxylate ester | Not fully characterized | |

| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | C₁₂H₁₇N₃O·2HCl | 292.20 | 4-aminomethylpiperidine, pyridinyl ketone, dihydrochloride salt | No GHS classification provided | |

| (2E)-1-(4-aminopiperidin-1-yl)-3-phenylprop-2-en-1-one hydrochloride | C₁₄H₁₉ClN₂O | 266.77 | 4-aminopiperidine, α,β-unsaturated ketone (E-configuration), phenyl substituent | Not explicitly stated | |

| 3'-Chloro-2,2-dimethylpropiophenone | C₁₂H₁₃ClO | 208.69 | Chlorophenyl group, dimethylpropanone (no piperidine moiety) | Not explicitly stated |

Pharmacological and Physicochemical Differences

- Hydrochloride vs. Dihydrochloride Salts : The target compound’s hydrochloride salt (vs. dihydrochloride in ) may reduce hygroscopicity while maintaining solubility, a critical factor in drug formulation .

- Aromatic vs. Aliphatic Moieties : The benzyl carboxylate in and phenyl group in increase lipophilicity, whereas the pyridinyl group in introduces hydrogen-bonding capacity, altering receptor-binding profiles .

- Toxicity Profiles : The target compound’s explicit hazard statements (e.g., H335) suggest greater respiratory risks than compounds like , which lack GHS classifications .

Méthodes De Préparation

Synthetic Routes and Key Steps

N-Alkylation of Piperidine Derivatives

A common approach to prepare compounds like 1-(4-aminopiperidin-1-yl)-2,2-dimethylpropan-1-one involves N-alkylation of a piperidine intermediate with an appropriate alkylating agent bearing the ketone function.

- The starting intermediate, often a piperidine or aminopiperidine derivative, is reacted with a suitable electrophile such as a halogenated ketone or an activated ester.

- For example, amidation or alkylation reactions are performed in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like acetonitrile.

- This step yields the N-substituted piperidine ketone intermediate in moderate to good yields (19–69%) depending on the specific substituents and reaction conditions.

Reductive Amination

Another method involves reductive amination, where a piperidine derivative is reacted with an aldehyde or ketone to form an imine intermediate, which is then reduced to the corresponding amine.

Boc-Deprotection and Salt Formation

- The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen is removed using trifluoroacetic acid (TFA), exposing the free amine.

- The free amine is then converted to its hydrochloride salt by treatment with hydrogen chloride in ether or methanol, which enhances the compound’s stability and ease of handling.

Representative Reaction Scheme Summary

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-Alkylation | K2CO3, acetonitrile, alkylating agent | 19–69 | Moderate to good yields |

| Reductive Amination | Aldehyde, NaBH(OAc)3 or similar reductant | ~64 | Followed by Boc-deprotection |

| Boc-Deprotection | TFA | Quantitative | Removes protecting group |

| Salt Formation | HCl in ether or methanol | Quantitative | Produces hydrochloride salt |

Purity and Yield Considerations

- The choice of base, solvent, and protecting groups significantly affects the yield and purity of the final compound.

- Using mild conditions for Boc-deprotection and careful control of pH during salt formation are critical to minimize impurities.

- Column chromatography or recrystallization is often employed to purify the free base before salt formation.

Physicochemical Properties Relevant to Preparation

These properties guide the choice of solvents and reaction conditions during synthesis and purification.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 1-(4-Aminopiperidin-1-yl)-2,2-dimethylpropan-1-one hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant safety goggles to prevent inhalation, skin contact, or ocular exposure .

- First Aid : In case of skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Store in a cool, dry environment (<25°C) away from incompatible materials (e.g., strong oxidizers), and ensure containers are tightly sealed to prevent moisture absorption .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

- Methodological Answer :

- Stability Monitoring : Conduct periodic FT-IR or HPLC analyses to detect degradation products. The compound’s solid phase is stable up to 68°C, but prolonged exposure to humidity should be avoided .

- Handling Precautions : Use inert atmospheres (e.g., nitrogen) during weighing and dissolution to minimize oxidative decomposition .

Q. What synthetic routes are available for the preparation of this compound?

- Methodological Answer :

- Key Steps :

Coupling 4-aminopiperidine with 2,2-dimethylpropanoyl chloride in anhydrous THF under reflux (24–48 hours) .

Hydrochloride salt formation via titration with concentrated HCl in methanol, followed by recrystallization from ethanol/ether .

- Purification : Use column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or preparative HPLC to isolate the product with ≥95% purity .

Advanced Research Questions

Q. How can computational methods (e.g., quantum chemical calculations) be integrated into optimizing reaction conditions for synthesizing this compound?

- Methodological Answer :

- Reaction Path Search : Employ density functional theory (DFT) to model transition states and identify energy barriers for key steps like amide bond formation .

- Solvent Optimization : Use COSMO-RS simulations to predict solvent effects on reaction kinetics and selectivity, reducing trial-and-error experimentation .

- Case Study : ICReDD’s workflow combines computational predictions with high-throughput screening to narrow optimal conditions (e.g., temperature, catalyst loading) .

Q. How should researchers address discrepancies in reported biological activity data for this compound across studies?

- Methodological Answer :

- Experimental Validation : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate confounding variables. For example, confirm receptor-binding affinity via radioligand displacement assays with controls for batch-to-batch variability .

- Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioActivity Data) to compare structural analogs and identify SAR trends that explain activity differences .

Q. What analytical techniques are critical for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Purity Assessment :

- HPLC : Use a C18 column (mobile phase: 0.1% TFA in H₂O/acetonitrile gradient) to quantify impurities (<0.5%) .

- Elemental Analysis : Verify C, H, N, Cl content (±0.3% theoretical) to confirm stoichiometry .

- Structural Confirmation :

- X-ray Crystallography : Resolve crystal structures (e.g., monoclinic P2₁/c space group) to validate stereochemistry .

- NMR : Assign peaks (¹H/¹³C) to confirm piperidine and morpholine ring conformations .

Key Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.